molecular formula C7H10LiNO3 B2719424 Lithium(1+) ion 1,3-dimethyl-2-oxopyrrolidine-3-carboxylate CAS No. 2031259-32-0

Lithium(1+) ion 1,3-dimethyl-2-oxopyrrolidine-3-carboxylate

Cat. No.: B2719424
CAS No.: 2031259-32-0
M. Wt: 163.1
InChI Key: YXXQZDAYNBIVNY-UHFFFAOYSA-M
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Description

Lithium(1+) ion 1,3-dimethyl-2-oxopyrrolidine-3-carboxylate is a chemical compound with the molecular formula C7H10LiNO3 and a molecular weight of 163.1 g/mol. This compound is a lithium salt of a pyrrolidine derivative, which is a five-membered nitrogen-containing heterocycle. Pyrrolidine derivatives are known for their diverse biological activities and are commonly used in medicinal chemistry.

Preparation Methods

The synthesis of Lithium(1+) ion 1,3-dimethyl-2-oxopyrrolidine-3-carboxylate typically involves the reaction of 1,3-dimethyl-2-oxopyrrolidine-3-carboxylic acid with a lithium base, such as lithium hydroxide or lithium carbonate, in an appropriate solvent. The reaction is usually carried out under controlled temperature and pH conditions to ensure the formation of the desired lithium salt. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Lithium(1+) ion 1,3-dimethyl-2-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or carbon atoms of the pyrrolidine ring, using reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Lithium(1+) ion 1,3-dimethyl-2-oxopyrrolidine-3-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various pyrrolidine derivatives.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects on neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of Lithium(1+) ion 1,3-dimethyl-2-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The lithium ion can modulate various cellular processes by affecting ion channels, neurotransmitter release, and signal transduction pathways. The pyrrolidine moiety may interact with enzymes or receptors, leading to changes in cellular function and activity .

Comparison with Similar Compounds

Lithium(1+) ion 1,3-dimethyl-2-oxopyrrolidine-3-carboxylate can be compared with other similar compounds, such as:

    Lithium(1+) ion 2-oxopyrrolidine-3-carboxylate: This compound lacks the 1,3-dimethyl substitution, which may affect its biological activity and chemical reactivity.

    Sodium(1+) ion 1,3-dimethyl-2-oxopyrrolidine-3-carboxylate: The sodium salt of the same pyrrolidine derivative, which may have different solubility and reactivity properties compared to the lithium salt.

Properties

IUPAC Name

lithium;1,3-dimethyl-2-oxopyrrolidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3.Li/c1-7(6(10)11)3-4-8(2)5(7)9;/h3-4H2,1-2H3,(H,10,11);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXXQZDAYNBIVNY-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC1(CCN(C1=O)C)C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10LiNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2031259-32-0
Record name lithium(1+) ion 1,3-dimethyl-2-oxopyrrolidine-3-carboxylate
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